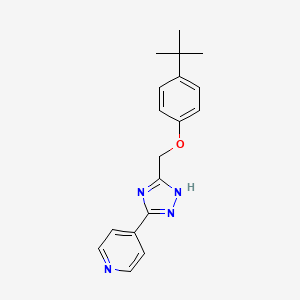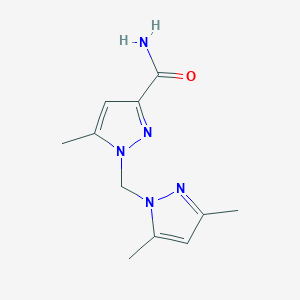
4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a triazole ring and a phenoxy group The presence of the tert-butyl group adds steric bulk, which can influence the compound’s reactivity and interactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
-
Step 1: Formation of the Phenoxy Intermediate
- React 4-tert-butylphenol with an appropriate halide (e.g., bromomethyl) under basic conditions to form the phenoxy intermediate.
- Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (e.g., 80°C).
-
Step 2: Formation of the Triazole Intermediate
- React the phenoxy intermediate with a triazole precursor (e.g., 1H-1,2,4-triazole) under suitable conditions to form the triazole intermediate.
- Conditions: Catalyst (e.g., copper(I) iodide), solvent (e.g., acetonitrile), temperature (e.g., 100°C).
-
Step 3: Coupling with Pyridine
- Couple the triazole intermediate with a pyridine derivative using the Suzuki–Miyaura coupling reaction.
- Conditions: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium phosphate), solvent (e.g., toluene), temperature (e.g., 110°C).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and minimize costs.
化学反应分析
Types of Reactions
4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halides (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.
科学研究应用
4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers with specific properties (e.g., high thermal stability and transparency).
作用机制
The mechanism of action of 4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
相似化合物的比较
Similar Compounds
4-tert-Butylpyridine: A simpler compound with a similar pyridine ring but lacking the triazole and phenoxy groups.
1H-1,2,4-Triazole: A basic triazole compound without the pyridine and phenoxy groups.
4-(tert-Butyl)phenol: A phenol derivative with a tert-butyl group but lacking the pyridine and triazole rings.
Uniqueness
4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is unique due to its combination of a pyridine ring, a triazole ring, and a phenoxy group with a tert-butyl substituent. This combination imparts specific chemical and physical properties, such as increased steric bulk and potential for multiple types of interactions, making it valuable for various applications.
属性
分子式 |
C18H20N4O |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
4-[5-[(4-tert-butylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C18H20N4O/c1-18(2,3)14-4-6-15(7-5-14)23-12-16-20-17(22-21-16)13-8-10-19-11-9-13/h4-11H,12H2,1-3H3,(H,20,21,22) |
InChI 键 |
RBBZVMVWRMDGQA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (5-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11812315.png)


![(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)





![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B11812357.png)




